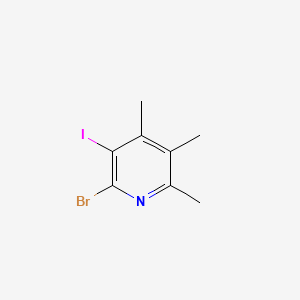

2-Bromo-3-iodo-4,5,6-trimethylpyridine

Description

2-Bromo-3-iodo-4,5,6-trimethylpyridine is a halogenated pyridine derivative with a bromine atom at position 2, an iodine atom at position 3, and methyl groups at positions 4, 5, and 6 (Fig. 1). This substitution pattern creates a sterically hindered and electron-deficient aromatic ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₉H₁₁BrIN, with a molecular weight of 332.01 g/mol . The compound’s structural complexity arises from the combination of bulky halogens and methyl groups, which influence its reactivity and physical properties.

Properties

IUPAC Name |

2-bromo-3-iodo-4,5,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDRXMQJHDOTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)Br)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4,5,6-trimethylpyridine typically involves halogenation reactions starting from 4,5,6-trimethylpyridine. The bromination and iodination steps are carried out sequentially under controlled conditions to ensure selective substitution at the desired positions . Common reagents used in these reactions include bromine and iodine, often in the presence of catalysts or under specific reaction conditions to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further improve the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-iodo-4,5,6-trimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of bases like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: 2-Bromo-3-iodo-4,5,6-trimethylpyridine is used as an intermediate in organic synthesis, particularly in the preparation of complex pyridine derivatives . Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules. Its derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-4,5,6-trimethylpyridine depends on its application and the specific reactions it undergoes. In cross-coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes . The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the halogen atoms, which modulate its chemical behavior .

Comparison with Similar Compounds

Key Observations :

- Methyl Groups : The 4,5,6-trimethyl substitution in the target compound increases steric bulk compared to analogs like 2-Bromo-3-methylpyridine, which may hinder coupling reactions .

- Functional Groups: Methoxy or amino substituents (e.g., 4-Bromo-2-methoxy-3,5,6-trimethylpyridine) introduce hydrogen-bonding capabilities absent in the target compound .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

- Boiling Points :

- Spectroscopy :

- ¹³C-NMR : Methyl groups in 2-bromo-6-chloromethylpyridine (analog) resonate at δ 20–25 ppm, while halogens cause deshielding (δ 120–150 ppm for C-Br/I) .

- Mass Spectrometry : The iodo substituent in the target compound would produce a prominent [M-I]⁺ fragment, contrasting with brominated analogs like 2-Bromo-3-methylpyridine, which show [M-Br]⁺ peaks .

Biological Activity

2-Bromo-3-iodo-4,5,6-trimethylpyridine (CAS Number: 2173093-22-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and iodine substituents at the 2 and 3 positions, respectively, along with three methyl groups at the 4, 5, and 6 positions. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Summary of Antimicrobial Activity

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Inhibition of growth | |

| Candida albicans | Moderate inhibition |

This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Anticancer Properties

The compound is under investigation for its potential anticancer effects. Preliminary studies indicate that it may inhibit tumor cell proliferation in various cancer models.

Case Study: Leukemia Cell Lines

In vitro studies have shown that treatment with this compound resulted in reduced cell viability in leukemia cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Summary of Anticancer Activity

| Cancer Type | Observed Effects | Reference |

|---|---|---|

| Leukemia | Reduced cell viability | |

| Breast Cancer | Apoptosis induction |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-bromo-pyridine derivatives, this compound exhibits enhanced biological activity. The presence of both bromine and iodine atoms contributes to its higher reactivity and interaction with biological targets.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Bromopyridine | Moderate | Low |

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Therapy : As a candidate for new antibiotics targeting resistant strains.

- Cancer Treatment : As a lead compound in the development of anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.